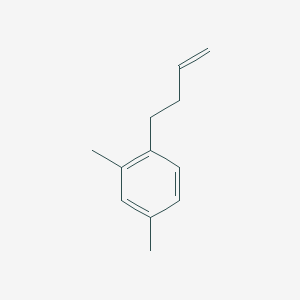

4-(2,4-Dimethylphenyl)-1-butene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-but-3-enyl-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-4-5-6-12-8-7-10(2)9-11(12)3/h4,7-9H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKCABUVGREQQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641222 | |

| Record name | 1-(But-3-en-1-yl)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190974-78-8 | |

| Record name | 1-(But-3-en-1-yl)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2,4-Dimethylphenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of potential synthetic pathways for 4-(2,4-Dimethylphenyl)-1-butene, a valuable terminal alkene in organic synthesis. The document outlines three plausible and robust methodologies: the Grignard Reaction, the Wittig Reaction, and the Heck Reaction. Each section offers a comprehensive overview of the synthetic strategy, a detailed experimental protocol derived from analogous transformations, and a summary of expected quantitative data. The logical workflows and chemical transformations are visualized using Graphviz diagrams to ensure clarity and aid in comprehension.

Grignard Reaction Pathway

The Grignard reaction offers a classic and reliable method for the formation of carbon-carbon bonds. This pathway involves the reaction of a Grignard reagent, formed from a 2,4-dimethylbenzyl halide, with an allyl halide. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the allyl halide, leading to the desired product.

Experimental Protocol: Grignard Reaction

This protocol is adapted from established procedures for the synthesis of 4-phenyl-1-butene.[1]

Step 1: Preparation of 2,4-Dimethylbenzylmagnesium Bromide

-

To a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of 2,4-dimethylbenzyl bromide (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add a small portion of the halide solution to the magnesium to initiate the reaction, which is indicated by a color change and gentle refluxing.

-

Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Coupling with Allyl Bromide

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by fractional distillation under reduced pressure to yield 4-(2,4-Dimethylphenyl)-1-butene.

Grignard Pathway Visualization

Caption: Grignard reaction pathway for the synthesis of 4-(2,4-Dimethylphenyl)-1-butene.

Wittig Reaction Pathway

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones.[2][3][4][5] This proposed pathway involves the reaction of 2,4-dimethylbenzaldehyde with an allylic Wittig reagent. The reaction proceeds through a betaine intermediate to form an oxaphosphetane, which then collapses to yield the desired alkene and triphenylphosphine oxide.

Experimental Protocol: Wittig Reaction

This protocol is based on general procedures for the Wittig olefination of aryl aldehydes.[4][6]

Step 1: Preparation of the Allyltriphenylphosphonium Ylide

-

In a flame-dried, two-necked flask under nitrogen, suspend allyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension in an ice bath and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equivalents) portion-wise.

-

Allow the mixture to stir at room temperature for 1 hour, during which the formation of the orange-red ylide will be observed.

Step 2: Reaction with 2,4-Dimethylbenzaldehyde

-

Cool the ylide solution to 0 °C.

-

Add a solution of 2,4-dimethylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide byproduct.

Wittig Pathway Visualization

Caption: Wittig reaction pathway for the synthesis of 4-(2,4-Dimethylphenyl)-1-butene.

Heck Reaction Pathway

The Heck reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene.[7][8][9] For the synthesis of 4-(2,4-Dimethylphenyl)-1-butene, this would involve the coupling of 1-halo-2,4-dimethylbenzene with 1-butene in the presence of a palladium catalyst and a base.

Experimental Protocol: Heck Reaction

This protocol is adapted from standard Heck coupling procedures.[9]

-

To a Schlenk flask, add 1-bromo-2,4-dimethylbenzene (1.0 equivalent), a palladium catalyst such as palladium(II) acetate (Pd(OAc)2, 0.01-0.05 equivalents), and a phosphine ligand such as triphenylphosphine (PPh3, 0.02-0.10 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, followed by a base, typically triethylamine (Et3N) or potassium carbonate (K2CO3) (2.0 equivalents).

-

Bubble 1-butene gas through the reaction mixture or add liquid 1-butene (in excess) via a cooled syringe.

-

Seal the flask and heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent in vacuo and purify the residue by column chromatography on silica gel.

Heck Pathway Visualization

Caption: Heck reaction pathway for the synthesis of 4-(2,4-Dimethylphenyl)-1-butene.

Quantitative Data Summary

The following table summarizes typical quantitative data for the proposed synthesis pathways, based on analogous reactions reported in the literature. Actual results for the synthesis of 4-(2,4-Dimethylphenyl)-1-butene may vary.

| Parameter | Grignard Reaction | Wittig Reaction | Heck Reaction |

| Typical Yield | 60-80% | 50-70% | 40-75% |

| Reaction Time | 3-5 hours | 12-18 hours | 12-24 hours |

| Reaction Temperature | 0 °C to room temp. | 0 °C to room temp. | 80-120 °C |

| Key Reagents | Mg, Allyl Bromide | n-BuLi, Allyl-TPP | Pd(OAc)2, PPh3, Base |

| Purification | Distillation | Chromatography | Chromatography |

Conclusion

This technical guide has outlined three viable and well-established synthetic strategies for the preparation of 4-(2,4-Dimethylphenyl)-1-butene. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and expertise available in the laboratory. The Grignard and Wittig reactions are classic organometallic methods that generally provide good yields, while the Heck reaction offers a powerful transition-metal-catalyzed alternative. All three pathways are amenable to optimization to achieve higher yields and purity of the final product. Researchers and drug development professionals can use this guide as a foundational resource for the synthesis of this and structurally related compounds.

References

- 1. youtube.com [youtube.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 4-(2,4-Dimethylphenyl)-1-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-(2,4-Dimethylphenyl)-1-butene. The document details its physicochemical properties, a plausible synthetic route, and an in-depth analysis of its spectroscopic data for unambiguous structure confirmation.

Physicochemical Properties

The fundamental properties of 4-(2,4-Dimethylphenyl)-1-butene are summarized below. This data is crucial for its handling, characterization, and application in a research setting.

| Property | Value | Reference |

| IUPAC Name | 1-but-3-enyl-2,4-dimethylbenzene | [1] |

| Synonyms | 1-(But-3-en-1-yl)-2,4-dimethylbenzene | [1] |

| CAS Number | 190974-78-8 | [1] |

| Molecular Formula | C₁₂H₁₆ | [1] |

| Molecular Weight | 160.25 g/mol | [1] |

| Appearance | Colorless oil (predicted) | |

| Boiling Point | 225°C at 760 mmHg (predicted) | |

| Density | 0.876 g/cm³ (predicted) |

Experimental Protocols

A plausible and efficient method for the synthesis of 4-(2,4-Dimethylphenyl)-1-butene is via a Grignard reaction. This approach offers good control and typically results in high yields.

Synthesis via Grignard Reaction

This protocol details the coupling of a Grignard reagent prepared from 4-bromo-1,3-dimethylbenzene with 4-bromo-1-butene.

Materials:

-

4-Bromo-1,3-dimethylbenzene (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

Dry diethyl ether or Tetrahydrofuran (THF)

-

4-Bromo-1-butene (1.1 equiv)

-

Iodine (one crystal, as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation: All glassware must be flame-dried under an inert atmosphere (Nitrogen or Argon) to exclude moisture. Magnesium turnings and a crystal of iodine are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel. A solution of 4-bromo-1,3-dimethylbenzene in dry ether/THF is added dropwise to initiate the reaction.[2] The mixture is gently heated if necessary. Once the reaction begins (indicated by bubbling and cloudiness), the remaining bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the 2,4-dimethylphenylmagnesium bromide.

-

Coupling Reaction: The Grignard reagent solution is cooled in an ice bath. A solution of 4-bromo-1-butene in dry ether/THF is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reaction.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 4-(2,4-Dimethylphenyl)-1-butene.

Safety Precautions:

-

All operations should be conducted in a well-ventilated fume hood.[3][4][5]

-

Diethyl ether and THF are highly flammable; keep away from ignition sources.[4][6]

-

Grignard reagents are highly reactive with water and protic solvents. Ensure all equipment is dry.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[4]

Spectroscopic Data for Structural Elucidation

The following sections detail the predicted spectroscopic data used to confirm the molecular structure of 4-(2,4-Dimethylphenyl)-1-butene.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different proton environments and their connectivity through spin-spin coupling.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~ 7.00 | d | 1H | Ar-H (H-6) |

| ~ 6.95 | s | 1H | Ar-H (H-3) |

| ~ 6.92 | d | 1H | Ar-H (H-5) |

| ~ 5.85 | m (ddt) | 1H | =CH - |

| ~ 5.05 | m (dd) | 2H | H ₂C= |

| ~ 2.65 | t | 2H | Ar-CH ₂- |

| ~ 2.30 | m (q) | 2H | -CH ₂-CH= |

| ~ 2.28 | s | 3H | Ar-CH ₃ (C-4) |

| ~ 2.25 | s | 3H | Ar-CH ₃ (C-2) |

¹³C NMR Spectroscopy

The carbon NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment |

| ~ 141.5 | C H=CH₂ |

| ~ 137.0 | Ar C -CH₃ (C-2) |

| ~ 136.0 | Ar C -CH₃ (C-4) |

| ~ 135.5 | Ar C -CH₂ (C-1) |

| ~ 131.0 | Ar C H (C-5) |

| ~ 129.5 | Ar C H (C-6) |

| ~ 126.5 | Ar C H (C-3) |

| ~ 114.5 | CH=C H₂ |

| ~ 35.0 | -C H₂-CH= |

| ~ 32.0 | Ar-C H₂- |

| ~ 21.0 | Ar-C H₃ (C-4) |

| ~ 19.0 | Ar-C H₃ (C-2) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3080 - 3010 | C-H Stretch | Aromatic & Vinylic C-H |

| 2960 - 2850 | C-H Stretch | Aliphatic C-H |

| 1640 | C=C Stretch | Alkene |

| 1615, 1500 | C=C Stretch | Aromatic Ring |

| 995, 910 | C-H Bend (out-of-plane) | -CH=CH₂ |

| 820 | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Benzene |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which offer further structural evidence.

| m/z (Predicted) | Ion Identity | Notes |

| 160 | [C₁₂H₁₆]⁺ | Molecular Ion (M⁺) |

| 145 | [M - CH₃]⁺ | Loss of a methyl group |

| 119 | [M - C₃H₅]⁺ | Loss of allyl radical |

| 117 | [C₉H₉]⁺ | Benzylic cleavage, forming the stable dimethylbenzyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (further fragmentation) |

Mandatory Visualizations

Diagrams are essential for visualizing complex relationships and workflows in structural elucidation.

References

- 1. 4-(2,4-Dimethylphenyl)-1-butene | C12H16 | CID 24721965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aroonchande.com [aroonchande.com]

- 3. amp.generalair.com [amp.generalair.com]

- 4. fishersci.com [fishersci.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

IUPAC name and CAS number for 4-(2,4-Dimethylphenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-(2,4-Dimethylphenyl)-1-butene, including its chemical identifiers, physical properties, and a plausible synthetic route. Due to the limited availability of experimental data in public databases, this guide also presents predicted spectroscopic data to aid in the characterization of this compound. A logical workflow for its synthesis is provided in a diagrammatic format. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of substituted aryl butenes.

Chemical Identification and Properties

4-(2,4-Dimethylphenyl)-1-butene is an aromatic hydrocarbon. Its identification details and computed physical properties are summarized below.

| Identifier | Value |

| IUPAC Name | 1-but-3-enyl-2,4-dimethylbenzene[1] |

| CAS Number | 190974-78-8[1] |

| Molecular Formula | C₁₂H₁₆[1] |

| Molecular Weight | 160.26 g/mol |

Table 1: Chemical Identifiers for 4-(2,4-Dimethylphenyl)-1-butene

| Property | Value |

| Density | 0.876 g/cm³ (Predicted) |

| Boiling Point | 225 °C at 760 mmHg (Predicted) |

| Refractive Index | 1.507 (Predicted) |

| Flash Point | 83.5 °C (Predicted) |

Table 2: Predicted Physical Properties of 4-(2,4-Dimethylphenyl)-1-butene

Experimental Data (Predicted)

Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.05 | d | 1H | Ar-H |

| 6.95 | d | 1H | Ar-H |

| 6.90 | s | 1H | Ar-H |

| 5.85 | m | 1H | -CH=CH₂ |

| 5.00 | m | 2H | -CH=CH₂ |

| 2.65 | t | 2H | Ar-CH₂- |

| 2.30 | m | 2H | -CH₂-CH= |

| 2.25 | s | 3H | Ar-CH₃ |

| 2.20 | s | 3H | Ar-CH₃ |

Table 3: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 138.5 | Ar-C |

| 136.0 | Ar-C |

| 135.5 | -CH=CH₂ |

| 131.0 | Ar-CH |

| 129.5 | Ar-C |

| 126.5 | Ar-CH |

| 114.5 | -CH=CH₂ |

| 35.0 | Ar-CH₂- |

| 33.0 | -CH₂-CH= |

| 21.0 | Ar-CH₃ |

| 19.0 | Ar-CH₃ |

Table 4: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3075 | Medium | =C-H Stretch |

| 2960-2850 | Strong | C-H Stretch (Alkyl) |

| 1640 | Medium | C=C Stretch (Alkenyl) |

| 1615, 1500 | Medium-Strong | C=C Stretch (Aromatic) |

| 990, 910 | Strong | =C-H Bend (Out-of-plane) |

Table 5: Predicted Key IR Absorptions

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 160 | 40 | [M]⁺ |

| 145 | 30 | [M-CH₃]⁺ |

| 119 | 100 | [M-C₃H₅]⁺ (Benzylic cleavage) |

Table 6: Predicted Key Mass Spectrometry Fragments

Experimental Protocols

A specific, peer-reviewed synthesis protocol for 4-(2,4-Dimethylphenyl)-1-butene is not currently available in the surveyed literature. However, a plausible and widely used method for the synthesis of similar 4-aryl-1-butenes is the Grignard reaction. The following is a proposed experimental protocol based on this established methodology.

Proposed Synthesis via Grignard Reaction

This protocol outlines the coupling of a 2,4-dimethylbenzyl Grignard reagent with allyl bromide.

Materials:

-

2,4-Dimethylbenzyl chloride

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Allyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a small crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of 2,4-dimethylbenzyl chloride in anhydrous diethyl ether dropwise to the magnesium turnings.

-

If the reaction does not initiate, gentle warming may be applied. Once initiated, the addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure 4-(2,4-Dimethylphenyl)-1-butene.

-

Logical Workflow

Since no specific signaling pathways involving 4-(2,4-Dimethylphenyl)-1-butene have been identified, the following diagram illustrates the proposed synthetic workflow.

References

Spectroscopic and Synthetic Profile of 4-(2,4-Dimethylphenyl)-1-butene: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-(2,4-dimethylphenyl)-1-butene, a substituted aromatic alkene of interest to researchers in organic synthesis and drug development. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed predictive analysis based on established spectroscopic principles and data from analogous structures. It also outlines a viable synthetic protocol and the corresponding analytical methodologies for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-(2,4-dimethylphenyl)-1-butene. These predictions are derived from spectral data of structurally similar compounds, including various substituted styrenes and butene isomers.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-(2,4-Dimethylphenyl)-1-butene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.05 | d | 1H | Ar-H |

| ~6.95 | s | 1H | Ar-H |

| ~6.93 | d | 1H | Ar-H |

| ~5.90 - 5.75 | m | 1H | -CH=CH₂ |

| ~5.10 - 4.95 | m | 2H | -CH=CH₂ |

| ~2.65 | t | 2H | Ar-CH₂- |

| ~2.35 | q | 2H | -CH₂-CH= |

| 2.28 | s | 3H | Ar-CH₃ |

| 2.25 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-(2,4-Dimethylphenyl)-1-butene

| Chemical Shift (δ, ppm) | Carbon Type |

| ~138.5 | C (Ar) |

| ~136.0 | C (Ar) |

| ~135.5 | -CH= |

| ~131.0 | C (Ar) |

| ~129.5 | CH (Ar) |

| ~126.5 | CH (Ar) |

| ~115.0 | =CH₂ |

| ~35.0 | Ar-CH₂- |

| ~33.0 | -CH₂- |

| ~21.0 | Ar-CH₃ |

| ~19.0 | Ar-CH₃ |

Table 3: Predicted Key IR Absorption Bands for 4-(2,4-Dimethylphenyl)-1-butene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3075 | C-H Stretch | =C-H (alkene) |

| ~2960-2850 | C-H Stretch | C-H (alkane) |

| ~1640 | C=C Stretch | C=C (alkene) |

| ~1615, 1500 | C=C Stretch | C=C (aromatic) |

| ~990, 910 | C-H Bend | =C-H (alkene, out-of-plane) |

| ~820 | C-H Bend | Ar-H (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data for 4-(2,4-Dimethylphenyl)-1-butene

| m/z | Interpretation |

| 160 | [M]⁺ (Molecular Ion) |

| 145 | [M - CH₃]⁺ |

| 119 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 105 | [C₈H₉]⁺ (Tropylium ion fragment) |

| 91 | [C₇H₇]⁺ (Benzyl cation fragment) |

Proposed Experimental Protocol: Synthesis and Characterization

A plausible synthetic route to 4-(2,4-dimethylphenyl)-1-butene is the Suzuki-Miyaura cross-coupling reaction. This method offers high yields and functional group tolerance.

Synthesis Workflow

Caption: Proposed synthesis of 4-(2,4-dimethylphenyl)-1-butene.

Detailed Methodology:

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dimethylphenylboronic acid (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a base like potassium carbonate (2.0-3.0 eq.).

-

Solvent and Reagent Addition: Add a suitable solvent system, such as a mixture of toluene and water. To this mixture, add 3-butenyl bromide (1.1 eq.).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After completion, cool the reaction to room temperature. Quench with water and separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford the pure 4-(2,4-dimethylphenyl)-1-butene.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound.

Caption: General workflow for spectroscopic analysis.

Instrumentation and Parameters:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in deuterated chloroform (CDCl₃), and chemical shifts would be referenced to the residual solvent peak.

-

IR Spectroscopy: Infrared spectra would be obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample could be analyzed as a neat thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: Mass spectra would be acquired using a mass spectrometer with electron ionization (EI). The data would provide the molecular weight and fragmentation pattern of the compound.

This technical guide offers a foundational understanding of the spectroscopic and synthetic aspects of 4-(2,4-dimethylphenyl)-1-butene. The provided data and protocols are intended to aid researchers in the synthesis, identification, and further investigation of this and related molecules. Experimental verification of the predicted data is highly recommended.

An In-depth Technical Guide to the Synthesis of 4-(2,4-Dimethylphenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for the preparation of 4-(2,4-dimethylphenyl)-1-butene, a substituted aromatic alkene of interest in organic synthesis and medicinal chemistry. The synthesis detailed herein is a palladium-catalyzed Suzuki cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.

Synthetic Strategy: The Suzuki Coupling Reaction

The Suzuki coupling reaction is a versatile cross-coupling method that involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of 4-(2,4-dimethylphenyl)-1-butene, this involves the coupling of 2,4-dimethylphenylboronic acid with a suitable 4-carbon alkenyl halide, such as 4-bromo-1-butene.

The general scheme for this reaction is as follows:

Caption: Suzuki Coupling Workflow for 4-(2,4-Dimethylphenyl)-1-butene Synthesis.

An In-depth Technical Guide to 4-(2,4-Dimethylphenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2,4-Dimethylphenyl)-1-butene, a substituted aromatic alkene. Due to a lack of specific literature on this compound, this document outlines a plausible synthetic pathway based on well-established organometallic reactions, complete with a detailed, representative experimental protocol. Physical and spectral data are presented based on publicly available information and theoretical predictions. While the specific discovery and detailed historical development of this compound are not extensively documented in publicly accessible literature, this guide offers a foundational understanding for researchers interested in its synthesis and potential applications. Currently, there is no specific information available regarding the biological activity or signaling pathways associated with 4-(2,4-Dimethylphenyl)-1-butene.

Introduction

4-(2,4-Dimethylphenyl)-1-butene, with the chemical formula C₁₂H₁₆, is an organic compound featuring a butene chain attached to a 2,4-dimethylphenyl group.[1] Its structure suggests potential utility as a building block in organic synthesis, particularly in the development of more complex molecules in fields such as polymer chemistry and materials science. The presence of the reactive butene moiety and the substituted aromatic ring allows for a variety of chemical transformations. This guide will focus on the synthesis, characterization, and potential avenues for the application of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2,4-Dimethylphenyl)-1-butene is provided in the table below, based on data available from PubChem.[1]

| Property | Value |

| Molecular Formula | C₁₂H₁₆ |

| Molecular Weight | 160.25 g/mol [1] |

| IUPAC Name | 1-(but-3-en-1-yl)-2,4-dimethylbenzene[1] |

| CAS Number | 190974-78-8[1] |

| Appearance | Colorless oil (predicted) |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Insoluble in water; soluble in common organic solvents (predicted) |

Proposed Synthesis

The proposed two-step synthesis involves:

-

Formation of the Grignard Reagent: Reaction of 1-bromo-2,4-dimethylbenzene with magnesium metal in an ethereal solvent to form 2,4-dimethylphenylmagnesium bromide.

-

Coupling Reaction: Reaction of the freshly prepared Grignard reagent with allyl bromide to yield the final product, 4-(2,4-Dimethylphenyl)-1-butene.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard Grignard reaction conditions.

Materials:

-

1-Bromo-2,4-dimethylbenzene (97%)

-

Magnesium turnings

-

Allyl bromide (99%)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (for initiation)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Grignard Reagent:

-

A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Magnesium turnings (1.22 g, 0.05 mol) and a small crystal of iodine are placed in the flask.

-

A solution of 1-bromo-2,4-dimethylbenzene (9.25 g, 0.05 mol) in 50 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

A small portion of the bromide solution (approx. 5 mL) is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.

-

The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

-

-

Coupling with Allyl Bromide:

-

The flask containing the Grignard reagent is cooled in an ice bath.

-

A solution of allyl bromide (6.05 g, 0.05 mol) in 20 mL of anhydrous diethyl ether is placed in the dropping funnel.[2]

-

The allyl bromide solution is added dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow, dropwise addition of 50 mL of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 25 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield 4-(2,4-Dimethylphenyl)-1-butene as a colorless oil.

-

Characterization Data (Predicted)

The following table summarizes the expected spectral data for 4-(2,4-Dimethylphenyl)-1-butene.

| Technique | Expected Data |

| ¹H NMR | δ ~7.0 (m, 3H, Ar-H), 5.9 (m, 1H, -CH=), 5.0 (m, 2H, =CH₂), 2.7 (t, 2H, Ar-CH₂-), 2.3 (m, 2H, -CH₂-CH=), 2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃) |

| ¹³C NMR | δ ~141 (C=), 136, 135, 131, 129, 126 (Ar-C), 115 (=CH₂), 35 (Ar-CH₂-), 34 (-CH₂-CH=), 21, 19 (Ar-CH₃) |

| Mass Spec (EI) | m/z 160 (M+), 119, 91 |

History and Discovery

There is no specific information available in the searched scientific literature or chemical databases regarding the initial discovery or the historical timeline of the synthesis of 4-(2,4-Dimethylphenyl)-1-butene. It is likely a compound that has been synthesized as part of broader research efforts or is available commercially from specialty chemical suppliers without extensive documentation of its origins.

Biological Activity and Signaling Pathways

Currently, there are no published studies that specifically investigate the biological activity of 4-(2,4-Dimethylphenyl)-1-butene. Therefore, no signaling pathways involving this compound have been elucidated. Broader classes of substituted styrenes and phenylbutenes have been investigated for various biological activities, but direct extrapolation to this specific molecule is not possible without experimental data.

Conclusion

4-(2,4-Dimethylphenyl)-1-butene is a readily accessible compound through standard organometallic chemistry, with the Grignard reaction being a primary synthetic route. While its physical and spectral properties can be predicted, a detailed experimental history and characterization are not well-documented. Furthermore, its biological profile remains unexplored. This technical guide provides a foundational starting point for researchers who may wish to synthesize this compound for further investigation in areas such as medicinal chemistry, polymer science, or as a versatile intermediate in organic synthesis. Future research is needed to determine its specific properties and potential applications.

References

An In-depth Technical Guide to 4-(2,4-Dimethylphenyl)-1-butene: Theoretical and Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and, where available, experimental properties of the aromatic hydrocarbon 4-(2,4-Dimethylphenyl)-1-butene. Due to a notable lack of direct experimental data for this specific compound in publicly available scientific literature, this document leverages computed theoretical values and experimental data from structurally analogous compounds to offer a predictive profile. This guide covers physicochemical properties, proposed synthetic routes with detailed protocols, and expected spectral characteristics. The information is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

4-(2,4-Dimethylphenyl)-1-butene is an organic compound characterized by a butene chain attached to a dimethyl-substituted phenyl group. While specific research on this molecule is limited, its structural motifs are common in various areas of chemical research, including polymer chemistry and as a building block in organic synthesis. Understanding its properties is crucial for its potential applications. This guide aims to consolidate the available theoretical data and propose experimental methodologies based on established chemical principles.

Physicochemical Properties

A summary of the computed theoretical properties for 4-(2,4-Dimethylphenyl)-1-butene is presented below. It is important to note that no experimentally determined values for properties such as boiling point and density have been found in the current literature for this specific molecule. For comparative purposes, experimental data for structurally related compounds are included.

Table 1: Theoretical Properties of 4-(2,4-Dimethylphenyl)-1-butene[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ | PubChem |

| Molecular Weight | 160.25 g/mol | PubChem |

| IUPAC Name | 1-(but-3-en-1-yl)-2,4-dimethylbenzene | PubChem |

| CAS Number | 190974-78-8 | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| LogP (Octanol-Water Partition Coefficient) | 4.2 | Computed by XLogP3 |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Table 2: Experimental Properties of Structurally Similar Compounds

| Compound | Boiling Point (°C) | Density (g/mL) | Refractive Index | Source |

| 4-Phenyl-1-butene | 175-177 | 0.88 (at 25 °C) | 1.507 (at 20 °C) | Sigma-Aldrich |

| 2-Ethyl-1-(2,4-dimethylphenyl)-1-butene | 242 | 0.887 | 1.513 | Stenutz |

The data from these similar compounds suggest that 4-(2,4-Dimethylphenyl)-1-butene would be a liquid at room temperature with a boiling point likely in the range of 200-250 °C and a density slightly less than 1 g/mL.

Synthesis and Experimental Protocols

Currently, there is no specific, published experimental protocol for the synthesis of 4-(2,4-Dimethylphenyl)-1-butene. However, based on its structure, a plausible and efficient synthetic route would be the Wittig reaction. This method is a well-established and versatile tool for the formation of carbon-carbon double bonds.[1][2][3][4][5]

Proposed Synthetic Pathway: Wittig Reaction

The proposed synthesis involves the reaction of a phosphonium ylide, generated from (3-bromopropyl)triphenylphosphonium bromide, with 2,4-dimethylbenzaldehyde.

Detailed Experimental Protocol (Proposed)

Materials:

-

(3-Bromopropyl)triphenylphosphonium bromide

-

Dry tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

2,4-Dimethylbenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (3-bromopropyl)triphenylphosphonium bromide (1.1 equivalents) in dry THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution should turn a characteristic deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.

-

Wittig Reaction: To the ylide solution, add a solution of 2,4-dimethylbenzaldehyde (1.0 equivalent) in dry THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure 4-(2,4-Dimethylphenyl)-1-butene.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Predicted Spectral Properties

While no experimental spectra are available, the expected spectral features can be predicted based on the molecular structure.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Three signals in the aromatic region (δ 7.0-7.2 ppm). One singlet and two doublets, characteristic of a 1,2,4-trisubstituted benzene ring.

-

Vinyl Protons: A multiplet around δ 5.8-6.0 ppm for the -CH= and two multiplets around δ 4.9-5.1 ppm for the =CH₂.

-

Allylic and Benzylic Protons: Multiplets in the range of δ 2.2-2.8 ppm corresponding to the two methylene groups (-CH₂-CH₂-).

-

Methyl Protons: Two singlets around δ 2.3 ppm for the two methyl groups on the aromatic ring.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Six signals in the aromatic region (δ 125-140 ppm), including two quaternary carbons.

-

Vinyl Carbons: Two signals, one around δ 138 ppm (-CH=) and another around δ 115 ppm (=CH₂).

-

Aliphatic Carbons: Two signals for the methylene carbons around δ 30-35 ppm.

-

Methyl Carbons: Two signals for the methyl carbons around δ 20 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C-H stretch (aromatic): ~3010-3080 cm⁻¹

-

C-H stretch (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretch (alkene): ~1640 cm⁻¹

-

C=C stretch (aromatic): ~1450-1600 cm⁻¹

-

=C-H bend (alkene): ~910 and 990 cm⁻¹ (characteristic of a terminal alkene)

-

C-H bend (aromatic): Out-of-plane bending bands characteristic of the substitution pattern.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 160.

-

Major Fragments: Expect fragmentation patterns corresponding to the loss of alkyl and alkenyl fragments. A prominent peak at m/z = 119 would be expected from benzylic cleavage (loss of a propyl group).

Safety, Handling, and Biological Activity

There is no specific toxicological or safety data available for 4-(2,4-Dimethylphenyl)-1-butene.[6][7][8][9][10][11][12][13] Therefore, it should be handled with the standard precautions for a flammable, potentially irritating organic compound.

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.

-

Toxicity: The toxicological properties have not been investigated. Avoid inhalation, ingestion, and skin contact.

-

Biological Activity: There is no reported biological activity or investigation into the signaling pathways for this compound.[14][15][16][17] Its simple hydrocarbon structure does not suggest any immediate pharmacological activity, but this would need to be determined experimentally.

Conclusion

4-(2,4-Dimethylphenyl)-1-butene is a compound for which there is a notable absence of experimental data in the scientific literature. This guide has provided a comprehensive overview based on theoretical predictions and data from analogous structures. The proposed synthetic protocol offers a reliable method for its preparation, which would enable further experimental investigation of its properties and potential applications. Researchers are encouraged to use this guide as a starting point and to perform the necessary characterization and safety assessments before use.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

- 10. airgas.com [airgas.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 13. airgas.com [airgas.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Polymerization of 4-(2,4-Dimethylphenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyolefins are a significant class of polymers known for their excellent mechanical properties, chemical resistance, and processability. The functionalization of polyolefins through the incorporation of aromatic moieties, such as in the case of poly(4-(2,4-Dimethylphenyl)-1-butene), offers a promising avenue for the development of advanced materials with tailored properties. The presence of the dimethylphenyl group is anticipated to enhance the thermal stability and modify the solubility of the polymer, making it a candidate for specialized applications, including in the biomedical field as a component of drug delivery systems.[1][2] The inert and biocompatible nature of the polyolefin backbone, combined with the potential for functionalization of the aromatic ring, makes this polymer a subject of interest for creating novel drug carriers.[1][3]

This document provides detailed protocols for the synthesis of poly(4-(2,4-Dimethylphenyl)-1-butene) via Ziegler-Natta and metallocene-catalyzed polymerization. It also presents expected material properties and a conceptual workflow for its application in a drug delivery context.

Data Presentation

Due to the novel nature of the monomer 4-(2,4-dimethylphenyl)-1-butene, the following tables present expected quantitative data based on the polymerization of the closely related monomer, 4-phenyl-1-butene, and general knowledge of olefin polymerization. These values should be considered as predictive and are intended to serve as a baseline for experimental investigation.

Table 1: Predicted Polymerization Results for 4-(2,4-Dimethylphenyl)-1-butene

| Catalyst System | Monomer Conversion (%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |

| Ziegler-Natta (TiCl₄/TEA) | 85 - 95 | 150,000 - 300,000 | 3.0 - 5.0 |

| Metallocene (rac-Et(Ind)₂ZrCl₂/MAO) | 90 - 99 | 200,000 - 400,000 | 2.0 - 2.5 |

Table 2: Predicted Thermal and Physical Properties of Poly(4-(2,4-Dimethylphenyl)-1-butene)

| Property | Predicted Value | Method of Analysis |

| Glass Transition Temperature (Tg) | 130 - 150 °C | Differential Scanning Calorimetry (DSC) |

| Melting Temperature (Tm) | 250 - 280 °C (for isotactic form) | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (Td) | > 400 °C | Thermogravimetric Analysis (TGA) |

| Solubility | Soluble in hot aromatic and chlorinated solvents | Solvent Solubility Test |

Experimental Protocols

Protocol 1: Ziegler-Natta Polymerization of 4-(2,4-Dimethylphenyl)-1-butene

This protocol describes the synthesis of isotactic poly(4-(2,4-Dimethylphenyl)-1-butene) using a classic Ziegler-Natta catalyst system.[4][5]

Materials:

-

4-(2,4-Dimethylphenyl)-1-butene (monomer)

-

Toluene (anhydrous)

-

Triethylaluminum (TEA) solution (1.0 M in hexane)

-

Titanium tetrachloride (TiCl₄)

-

Methanol

-

Hydrochloric acid (10% aqueous solution)

-

Nitrogen gas (high purity)

Equipment:

-

Schlenk line and glassware

-

Magnetic stirrer with heating plate

-

Syringes and cannulas

-

Glass reactor with mechanical stirrer

Procedure:

-

Reactor Preparation: A 250 mL glass reactor equipped with a mechanical stirrer is thoroughly dried and purged with high-purity nitrogen.

-

Solvent and Monomer Addition: 100 mL of anhydrous toluene is transferred to the reactor via cannula. 10 g of freshly distilled 4-(2,4-Dimethylphenyl)-1-butene is then added.

-

Catalyst Preparation and Addition: In a separate Schlenk flask under nitrogen, 1 mmol of TiCl₄ is dissolved in 10 mL of anhydrous toluene. In another Schlenk flask, 3 mmol of triethylaluminum (3 mL of 1.0 M solution in hexane) is added to 10 mL of anhydrous toluene. The TiCl₄ solution is then slowly added to the TEA solution at room temperature with stirring to form the active catalyst.

-

Polymerization: The freshly prepared catalyst slurry is transferred to the monomer solution in the reactor via cannula. The reaction mixture is then heated to 70°C and stirred for 4 hours.

-

Termination and Polymer Precipitation: The polymerization is terminated by the slow addition of 10 mL of methanol. The polymer precipitates as a white solid.

-

Purification: The precipitated polymer is filtered and washed sequentially with a 10% hydrochloric acid solution to remove catalyst residues, followed by copious amounts of methanol.

-

Drying: The purified polymer is dried in a vacuum oven at 60°C to a constant weight.

Protocol 2: Metallocene-Catalyzed Polymerization of 4-(2,4-Dimethylphenyl)-1-butene

This protocol outlines the synthesis of isotactic poly(4-(2,4-Dimethylphenyl)-1-butene) using a metallocene catalyst, which typically yields a polymer with a narrower molecular weight distribution.[6][7]

Materials:

-

4-(2,4-Dimethylphenyl)-1-butene (monomer)

-

Toluene (anhydrous)

-

Methylaluminoxane (MAO) solution (10 wt% in toluene)

-

rac-Ethylenebis(indenyl)zirconium dichloride (rac-Et(Ind)₂ZrCl₂)

-

Methanol

-

Hydrochloric acid (10% aqueous solution)

-

Nitrogen gas (high purity)

Equipment:

-

Schlenk line and glassware

-

Magnetic stirrer with heating plate

-

Syringes and cannulas

-

Glass reactor with mechanical stirrer

Procedure:

-

Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar is dried and filled with nitrogen.

-

Solvent, Monomer, and Cocatalyst Addition: 100 mL of anhydrous toluene, 10 g of 4-(2,4-Dimethylphenyl)-1-butene, and 10 mL of the 10 wt% MAO solution are added to the flask under a nitrogen atmosphere.

-

Catalyst Activation: In a separate glovebox or Schlenk flask, 10 mg of rac-Et(Ind)₂ZrCl₂ is dissolved in 5 mL of anhydrous toluene.

-

Polymerization Initiation: The metallocene catalyst solution is injected into the monomer/MAO mixture with vigorous stirring. The polymerization is allowed to proceed at 50°C for 2 hours.

-

Termination and Purification: The reaction is quenched by adding 10 mL of methanol. The resulting polymer is precipitated, filtered, and washed with a 10% HCl solution and then with methanol.

-

Drying: The final polymer is dried under vacuum at 60°C overnight.

Visualization of Workflows and Pathways

Caption: Workflow for the synthesis and characterization of poly(4-(2,4-Dimethylphenyl)-1-butene).

Caption: Conceptual pathway for the application of the polymer in a drug delivery system.

References

Application Notes and Protocols for 4-(2,4-Dimethylphenyl)-1-butene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 4-(2,4-Dimethylphenyl)-1-butene, a versatile building block in organic synthesis. The protocols outlined below are based on established methodologies for analogous aryl alkenes and serve as a guide for the transformation of this specific substrate.

Introduction

4-(2,4-Dimethylphenyl)-1-butene is an aromatic alkene that serves as a valuable precursor for the synthesis of a variety of organic molecules. Its terminal double bond and substituted aromatic ring offer multiple reaction sites for functionalization, making it a key intermediate in the preparation of more complex structures, including potential pharmaceutical agents. This document details protocols for key transformations of 4-(2,4-Dimethylphenyl)-1-butene, including oxidation, hydroboration-oxidation, and epoxidation.

Oxidation Reactions

Wacker-Tsuji Oxidation to a Methyl Ketone

The Wacker-Tsuji oxidation provides a reliable method for the conversion of terminal alkenes to methyl ketones.[1][2][3] This reaction typically employs a palladium(II) catalyst in the presence of a copper(II) co-oxidant and oxygen.[1][2]

Experimental Protocol:

A solution of 4-(2,4-Dimethylphenyl)-1-butene (1.0 eq) in a mixture of N,N-dimethylformamide (DMF) and water is prepared. To this solution are added palladium(II) chloride (PdCl₂, 0.1 eq) and copper(II) chloride (CuCl₂, 1.0-2.0 eq). The reaction mixture is stirred under an oxygen atmosphere (balloon) at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with dilute hydrochloric acid and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 4-(2,4-dimethylphenyl)butan-2-one, can be purified by column chromatography on silica gel.

Table 1: Wacker-Tsuji Oxidation of Aryl Alkenes (Representative Data)

| Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Styrene | PdCl₂/CuCl₂ | DMF/H₂O | 25 | 24 | 85 | [4] |

| 4-Phenyl-1-butene | PdCl₂/CuCl₂ | DMF/H₂O | 25 | 12 | 80 | General Protocol |

Note: The data for 4-Phenyl-1-butene is based on a general understanding of the Wacker-Tsuji oxidation and may vary for 4-(2,4-Dimethylphenyl)-1-butene.

Logical Workflow for Wacker-Tsuji Oxidation:

Caption: Workflow for the Wacker-Tsuji oxidation.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity.[5] This is a highly useful transformation for the synthesis of primary alcohols from terminal alkenes.

Experimental Protocol:

To a solution of 4-(2,4-Dimethylphenyl)-1-butene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.1 eq) is added dropwise. The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature to ensure complete hydroboration. The reaction is then cooled back to 0 °C, and an aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution). The mixture is stirred at room temperature until oxidation is complete. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The resulting primary alcohol, 4-(2,4-dimethylphenyl)butan-1-ol, can be purified by column chromatography.

Table 2: Hydroboration-Oxidation of Aryl Alkenes (Representative Data)

| Substrate | Borane Reagent | Oxidation Conditions | Yield (%) | Reference |

| Styrene | BH₃·THF | NaOH, H₂O₂ | 95 | [5] |

| 4-Phenyl-1-butene | BH₃·THF | NaOH, H₂O₂ | 90 | [6] |

Note: The data for 4-Phenyl-1-butene is based on a similar reported procedure and may vary for the target molecule.

Signaling Pathway for Hydroboration-Oxidation:

Caption: Key steps in hydroboration-oxidation.

Epoxidation

Epoxidation of the terminal double bond of 4-(2,4-Dimethylphenyl)-1-butene yields the corresponding epoxide, a versatile intermediate that can undergo various nucleophilic ring-opening reactions. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[7][8][9]

Experimental Protocol:

4-(2,4-Dimethylphenyl)-1-butene (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane (DCM), at 0 °C. To this solution, m-CPBA (1.1-1.5 eq) is added portion-wise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature while monitoring the progress by TLC. Upon completion, the reaction mixture is diluted with DCM and washed successively with an aqueous solution of sodium sulfite (to quench excess peroxide), a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude epoxide, 2-(2,4-dimethylphenethyl)oxirane, can be purified by column chromatography.

Table 3: Epoxidation of Alkenes with m-CPBA (Representative Data)

| Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Styrene | DCM | 25 | 2 | 95 | [9] |

| 1-Octene | DCM | 25 | 3 | 92 | [8] |

Note: The data provided is for structurally similar alkenes and serves as a general guideline.

Experimental Workflow for Epoxidation:

Caption: General workflow for m-CPBA epoxidation.

Applications in Drug Discovery and Development

Arylbutenes and their derivatives are scaffolds of interest in medicinal chemistry. For instance, some aryl butene analogs have been investigated for their potential antiproliferative effects against cancer cell lines. The functionalized products derived from 4-(2,4-Dimethylphenyl)-1-butene, such as the corresponding ketone, alcohol, and epoxide, can serve as key intermediates in the synthesis of more complex molecules with potential biological activity. These intermediates can be further elaborated through various carbon-carbon and carbon-heteroatom bond-forming reactions to access a diverse range of chemical structures for screening in drug discovery programs.

Conclusion

4-(2,4-Dimethylphenyl)-1-butene is a versatile starting material for a range of important organic transformations. The protocols provided herein for oxidation, hydroboration-oxidation, and epoxidation offer reliable methods for the synthesis of valuable synthetic intermediates. These intermediates can be further utilized in the development of novel compounds for various applications, including pharmaceutical research. The provided data and workflows serve as a practical guide for researchers in the field.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wacker process - Wikipedia [en.wikipedia.org]

- 5. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]

- 6. repository.rit.edu [repository.rit.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. leah4sci.com [leah4sci.com]

Application Notes and Protocols for Catalytic Reactions Involving 4-(2,4-Dimethylphenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various catalytic reactions involving the substrate 4-(2,4-Dimethylphenyl)-1-butene. The information herein is curated for researchers in organic synthesis, catalysis, and drug development, offering insights into potential synthetic transformations of this substituted styrene derivative.

Introduction

4-(2,4-Dimethylphenyl)-1-butene is a terminal alkene with a substituted aromatic ring, making it a versatile substrate for a range of catalytic transformations. The presence of the terminal double bond allows for functionalization through various addition and metathesis reactions, while the aromatic ring can influence catalyst activity and selectivity. These notes detail protocols for asymmetric hydrogenation, hydroformylation, olefin cross-metathesis, and Wacker oxidation, providing a foundation for the synthesis of novel chemical entities.

Asymmetric Hydrogenation

Asymmetric hydrogenation of 4-(2,4-Dimethylphenyl)-1-butene provides a direct route to the corresponding chiral saturated alkane, 2-(2,4-dimethylphenyl)butane. This transformation is of significant interest for the creation of stereogenic centers. Iridium-based catalysts with chiral P,N-ligands have shown high efficacy for the asymmetric hydrogenation of non-chelating olefins.

Quantitative Data Summary

The following table summarizes representative data for the asymmetric hydrogenation of substrates analogous to 4-(2,4-Dimethylphenyl)-1-butene.

| Catalyst System | Substrate | Conversion (%) | ee (%) | Reference |

| Ir-MaxPHOX type | α-alkylstyrenes | >95 | up to 94 | [1] |

| Ru-BINAP | β-keto esters | 96 | 97-98 | [2] |

Table 1: Representative data for asymmetric hydrogenation of related olefins.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is adapted from procedures for the asymmetric hydrogenation of non-chelating olefins using iridium catalysts.[1]

Materials:

-

4-(2,4-Dimethylphenyl)-1-butene

-

[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

-

Chiral P,N-ligand (e.g., MaxPHOX type)

-

Anhydrous and degassed dichloromethane (DCM)

-

Hydrogen gas (high purity)

-

Schlenk flask or autoclave

-

Magnetic stirrer

-

Standard glassware for inert atmosphere techniques

Procedure:

-

In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (1 mol%) and the chiral P,N-ligand (2.2 mol%) to a Schlenk flask or autoclave.

-

Add anhydrous and degassed DCM to dissolve the catalyst components.

-

Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

-

Add 4-(2,4-Dimethylphenyl)-1-butene (1.0 equiv) to the catalyst solution.

-

Seal the reaction vessel and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-50 bar).

-

Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 4-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-(2,4-dimethylphenyl)butane.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Diagram of Experimental Workflow:

References

Application Notes and Protocols for the Functionalization of 4-(2,4-Dimethylphenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the functionalization of the terminal alkene, 4-(2,4-Dimethylphenyl)-1-butene. The following sections outline procedures for hydroboration-oxidation to yield an anti-Markovnikov alcohol, Sharpless asymmetric dihydroxylation for the synthesis of chiral diols, and epoxidation to produce the corresponding epoxide.

Hydroboration-Oxidation for the Synthesis of 4-(2,4-Dimethylphenyl)-1-butanol

This protocol describes the anti-Markovnikov hydration of 4-(2,4-Dimethylphenyl)-1-butene to produce the primary alcohol, 4-(2,4-Dimethylphenyl)-1-butanol. The reaction proceeds via a hydroboration step followed by an oxidative workup.[1][2][3]

Experimental Protocol:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of 4-(2,4-Dimethylphenyl)-1-butene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Hydroboration: The solution is cooled to 0 °C in an ice bath. A solution of borane-THF complex (BH3·THF, ~1.1 eq.) in THF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Oxidation: The reaction is cooled again to 0 °C. Slowly and carefully, a 3 M aqueous solution of sodium hydroxide (NaOH, 3.0 eq.) is added, followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 3.0 eq.). Caution: The addition of hydrogen peroxide is exothermic.

-

Workup and Purification: The reaction mixture is stirred at room temperature for 1-2 hours. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 4-(2,4-Dimethylphenyl)-1-butanol.

Quantitative Data:

| Starting Material | Product | Reagents | Conditions | Yield | Reference |

| 4-Phenyl-1-butene | 4-Phenyl-1-butanol | 1. BH₃·THF 2. H₂O₂, NaOH | THF, 0 °C to RT | High Yields Reported | [4][5] |

Experimental Workflow: Hydroboration-Oxidation

Sharpless Asymmetric Dihydroxylation for Chiral Diol Synthesis

This protocol outlines the enantioselective synthesis of vicinal diols from 4-(2,4-Dimethylphenyl)-1-butene using the Sharpless asymmetric dihydroxylation reaction. Depending on the chiral ligand used (AD-mix-α or AD-mix-β), either enantiomer of the diol can be selectively produced.[6][7]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1).

-

Reagent Addition: To this solvent mixture, add the appropriate AD-mix (AD-mix-α or AD-mix-β, containing the osmium catalyst, chiral ligand, and re-oxidant) and stir until dissolved. Cool the mixture to 0 °C.

-

Reaction: Add 4-(2,4-Dimethylphenyl)-1-butene (1.0 eq.) to the cooled solution and stir vigorously at 0 °C. The reaction progress is monitored by TLC.

-

Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite and stir for 1 hour at room temperature.

-

Workup and Purification: Add ethyl acetate and stir for an additional 30 minutes. Separate the layers and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the chiral diol, (1R,2R)- or (1S,2S)-4-(2,4-Dimethylphenyl)-1,2-butanediol.

Quantitative Data:

Specific quantitative data for the Sharpless dihydroxylation of 4-(2,4-Dimethylphenyl)-1-butene is not available in the searched literature. The following table presents representative data for the dihydroxylation of a similar terminal alkene.

| Starting Material | Product | Reagents | Conditions | Yield | ee (%) | Reference |

| 1-Octene | (R)-1,2-Octanediol | AD-mix-β | t-BuOH/H₂O, 0 °C | 85% | 97 | General Literature |

| 1-Octene | (S)-1,2-Octanediol | AD-mix-α | t-BuOH/H₂O, 0 °C | 84% | 94 | General Literature |

Experimental Workflow: Sharpless Asymmetric Dihydroxylation

Epoxidation with m-CPBA

This protocol details the epoxidation of 4-(2,4-Dimethylphenyl)-1-butene using meta-chloroperoxybenzoic acid (m-CPBA) to form 1,2-epoxy-4-(2,4-dimethylphenyl)butane.[8]

Experimental Protocol:

-

Reaction Setup: Dissolve 4-(2,4-Dimethylphenyl)-1-butene (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.5 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains low.

-

Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the m-chlorobenzoic acid byproduct. Wash further with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude epoxide can be purified by flash column chromatography if necessary.

Quantitative Data:

Specific yield for the epoxidation of 4-(2,4-Dimethylphenyl)-1-butene was not found. The following is a representative yield for the epoxidation of a similar terminal alkene.

| Starting Material | Product | Reagents | Conditions | Yield | Reference |

| 4-Phenyl-1-butene | 1,2-Epoxy-4-phenylbutane | Perbenzoic Acid | Chloroform, 0-5 °C | 74% | [8] |

Experimental Workflow: Epoxidation with m-CPBA

References

- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol - Google Patents [patents.google.com]

- 6. Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

Application Notes and Protocols for 4-(2,4-Dimethylphenyl)-1-butene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 4-(2,4-dimethylphenyl)-1-butene is a recognized chemical entity, extensive literature review and patent analysis indicate that it is not a commonly utilized precursor in the synthesis of currently marketed pharmaceuticals. However, its structural features—a terminal olefin and a substituted aromatic ring—present potential for its use as a versatile building block in drug discovery and development. The 2,4-dimethylphenyl moiety is present in some pharmacologically active compounds, suggesting that derivatives of this scaffold are of interest to medicinal chemists.

This document provides a hypothetical application of 4-(2,4-dimethylphenyl)-1-butene in the synthesis of a novel compound with potential pharmacological activity. Additionally, it details the established synthesis of the antidepressant Vortioxetine, a marketed drug that contains the 2,4-dimethylphenyl group, to offer a relevant case study.

Hypothetical Application: Synthesis of a Novel Tetrahydrofuran Derivative

The terminal double bond of 4-(2,4-dimethylphenyl)-1-butene can be targeted for various chemical transformations. One potential application is in the synthesis of substituted tetrahydrofurans, a common scaffold in many biologically active natural products and pharmaceuticals.

Experimental Protocol: Dihydroxylation and Cyclization

This protocol describes a hypothetical two-step synthesis of a novel tetrahydrofuran derivative from 4-(2,4-dimethylphenyl)-1-butene. The first step involves the dihydroxylation of the terminal alkene, followed by an acid-catalyzed intramolecular cyclization.

Step 1: Dihydroxylation of 4-(2,4-Dimethylphenyl)-1-butene

-

Dissolve 4-(2,4-dimethylphenyl)-1-butene (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Add N-methylmorpholine N-oxide (NMO) (1.5 eq) and a catalytic amount of osmium tetroxide (OsO₄) (0.02 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol.

Step 2: Acid-Catalyzed Intramolecular Cyclization

-

Dissolve the crude diol from Step 1 in dichloromethane.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.1 eq).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydrofuran derivative.

Quantitative Data (Hypothetical)

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |

| 1 | Dihydroxylation | 4-(2,4-Dimethylphenyl)-1-butene | 1-(2,4-Dimethylphenyl)butane-1,2-diol | OsO₄ (cat.), NMO | t-BuOH/H₂O | 16 | 25 | 85 | >95 |

| 2 | Cyclization | 1-(2,4-Dimethylphenyl)butane-1,2-diol | 2-((2,4-Dimethylphenyl)methyl)tetrahydrofuran | p-TSA (cat.) | CH₂Cl₂ | 5 | 25 | 78 | >98 |

Experimental Workflow Diagram

Caption: Hypothetical workflow for the synthesis of a tetrahydrofuran derivative.

Case Study: Synthesis of Vortioxetine

Vortioxetine, an antidepressant, contains a 2,4-dimethylphenyl group. The most common synthetic routes to vortioxetine do not use 4-(2,4-dimethylphenyl)-1-butene as a starting material. Instead, they typically involve the coupling of 2,4-dimethylthiophenol with a functionalized phenylpiperazine precursor.

Experimental Protocol: Synthesis of Vortioxetine

This protocol is a generalized representation of a common synthetic route to vortioxetine.

Step 1: Synthesis of 1-(2-bromophenyl)piperazine

-

Combine 1-bromo-2-iodobenzene (1.0 eq), piperazine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq), and a phosphine ligand (e.g., BINAP, 0.02 eq) in a reaction vessel.

-

Add a base (e.g., sodium tert-butoxide, 1.5 eq) and an anhydrous solvent (e.g., toluene).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring by TLC or HPLC.

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product to obtain 1-(2-bromophenyl)piperazine.